1-Aminomethyl-1-cyclohexanol hydrochloride (CAS: 19968-85-5) is the stable salt form of a C1-substituted cycloalkanolamine. Its structure, featuring a primary amine and a tertiary hydroxyl group on the same carbon of a cyclohexane ring, makes it a valuable synthetic intermediate. However, its most critical role is as a non-negotiable analytical reference standard in the pharmaceutical industry, specifically for the quality control of Gabapentin, a widely used anticonvulsant medication. This dual utility defines its primary procurement drivers for both quality assurance laboratories and process chemistry development teams.
Substituting 1-Aminomethyl-1-cyclohexanol hydrochloride with its free base or other cyclic amino alcohols is impractical for its primary, high-value applications. The hydrochloride salt form provides superior physical properties—such as a high melting point and crystallinity—essential for stability, accurate weighing, and processability, which the liquid or low-melting solid free base lacks. Furthermore, its designation as a specific, named impurity in pharmacopoeial monographs for Gabapentin means that structural isomers (e.g., 4-aminocyclohexanol) or other analogs cannot be used for quality control, method validation, or impurity profiling where regulatory compliance is required.
1-Aminomethyl-1-cyclohexanol is officially designated as "Gabapentin Impurity C" in the European Pharmacopoeia (Ph. Eur.). This classification makes its hydrochloride salt a mandatory reference material for any laboratory performing release testing, stability studies, or method validation for Gabapentin active pharmaceutical ingredients (APIs) or finished drug products under the Ph. Eur. monograph. Alternative isomers or related compounds are not acceptable substitutes for this specific regulatory requirement.
| Evidence Dimension | Regulatory Designation |
| Target Compound Data | Official recognition as Gabapentin Impurity C in the European Pharmacopoeia. |
| Comparator Or Baseline | Other aminocyclohexanols or potential synthesis byproducts lacking official pharmacopoeial impurity status. |
| Quantified Difference | Qualitatively distinct; this compound is specifically named, while others are not. |
| Conditions | European Pharmacopoeia monograph for Gabapentin. |
Procurement of this specific compound is non-negotiable for pharmaceutical quality control labs seeking compliance with European regulatory standards for Gabapentin.
The hydrochloride salt form offers significant advantages in physical handling and stability over the corresponding free base (CAS 4000-72-0). The target compound is a crystalline solid with a high melting point, whereas the free base is documented as a colorless to pale-yellow viscous liquid or a low-melting solid. This solid, non-hygroscopic nature simplifies weighing, improves shelf-life, and ensures dosing accuracy in synthetic protocols.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Crystalline solid. |
| Comparator Or Baseline | 1-Aminomethyl-1-cyclohexanol (Free Base, CAS 4000-72-0): Viscous liquid or low-melting solid. |
| Quantified Difference | Qualitative difference in physical state, leading to quantitative improvements in handling and stability. |
| Conditions | Standard laboratory conditions (room temperature). |
For process development and routine synthesis, the solid hydrochloride salt removes handling challenges associated with a viscous liquid, improving workflow efficiency and reproducibility.
1-Aminomethyl-1-cyclohexanol is a known byproduct and potential intermediate in established synthetic routes to Gabapentin, such as those involving the Hofmann rearrangement. Its structure is directly related to the core of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). This makes it an essential reference material for process chemists optimizing these syntheses and a logical starting point for the development of novel Gabapentin analogs or other compounds requiring the 1,1-aminomethyl-hydroxyl-cyclohexane scaffold. The use of this specific precursor provides a more direct synthetic path to certain derivatives compared to building the core from simpler cyclohexane precursors.
| Evidence Dimension | Synthetic Proximity |
| Target Compound Data | Direct structural precursor/byproduct to the Gabapentin core. |
| Comparator Or Baseline | Simpler starting materials like cyclohexanone or other aminocyclohexanols, which require more synthetic steps to achieve the target scaffold. |
| Quantified Difference | Reduces the number of synthetic steps required to access the 1-(aminomethyl)cyclohexyl core structure. |
| Conditions | Multi-step organic synthesis of Gabapentin and its analogs. |
Chemists can accelerate route scouting and development for novel Gabapentin-class molecules by starting with a pre-formed, highly relevant structural core.
The primary application is its use as a certified reference material for the identification and quantification of Gabapentin Impurity C in API and drug product samples via HPLC, as mandated by regulatory bodies like the European Pharmacopoeia.
Used by process chemists as an analytical marker to monitor the formation of key byproducts during Gabapentin synthesis, enabling the optimization of reaction conditions to improve yield and purity.
Serves as a key building block for synthesizing libraries of novel Gabapentin analogs and other spirocyclic compounds where the geminal amino-alcohol arrangement on a cyclohexane ring is a critical design element.